![molecular formula C16H19ClN2S B5673122 1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5673122.png)
1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a chlorophenyl group and a methylthiophenyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chlorophenyl)piperazine with 3-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the chlorophenyl group or the thiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Scientific Research Applications
1-(2-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine: Lacks the thiophene group, resulting in different chemical and biological properties.
4-[(3-Methylthiophen-2-yl)methyl]piperazine:
1-(2-Chlorophenyl)-4-[(2-thienyl)methyl]piperazine: Similar structure but with a different substitution pattern on the thiophene ring, affecting its chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2S/c1-13-6-11-20-16(13)12-18-7-9-19(10-8-18)15-5-3-2-4-14(15)17/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDIFGBRXTZTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
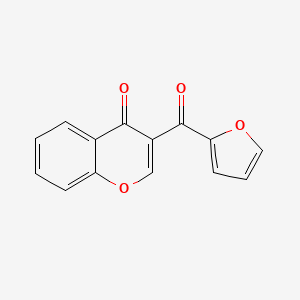
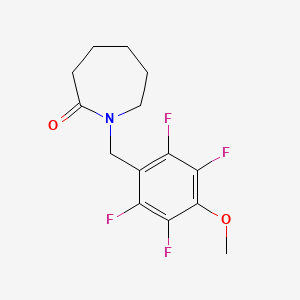
![1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one](/img/structure/B5673053.png)
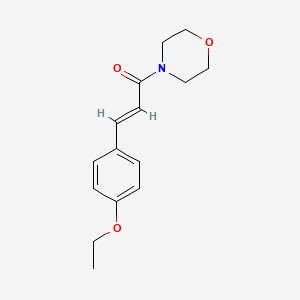
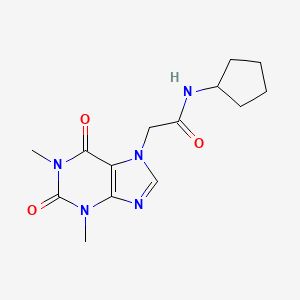
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5673076.png)
![N,N-dimethyl-3-{2-[1-(4-methylbenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5673088.png)
![N-(5-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5673092.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)
![N-ethyl-N-methyl-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5673114.png)
![3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673137.png)
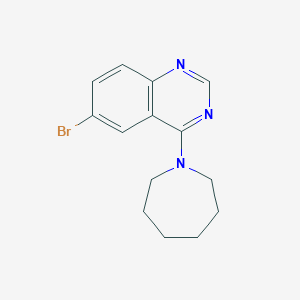
![5-methyl-N-(2-methylphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5673147.png)
